molecular formula C15H13BrO B567637 7-bromo-9,9-dimethyl-9H-fluoren-2-ol CAS No. 1256619-51-8

7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Cat. No.: B567637
CAS No.: 1256619-51-8
M. Wt: 289.172
InChI Key: KQMBUZYVUMQEAG-UHFFFAOYSA-N
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Description

7-bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H13BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a hydroxyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol typically involves the bromination of 9,9-dimethylfluorene followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-bromo-9,9-dimethyl-9H-fluoren-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of 7-bromo-9,9-dimethyl-9H-fluoren-2-one.

    Reduction: Formation of 9,9-dimethyl-9H-fluoren-2-ol.

Scientific Research Applications

7-bromo-9,9-dimethyl-9H-fluoren-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and molecular recognition events .

Comparison with Similar Compounds

Similar Compounds

    7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    2,7-dibromo-9,9-dimethyl-9H-fluorene: Contains two bromine atoms instead of one.

    9,9-dimethyl-9H-fluoren-2-ol: Lacks the bromine atom.

Properties

IUPAC Name

7-bromo-9,9-dimethylfluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMBUZYVUMQEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21.2 g (58.6 mmol) of 2,7-dibromo-9,9-dimethyl-9H-fluorene (CAS No. 28320-32-3) and 19.0 ml (82.8 mmol) of triisopropyl borate are dissolved in 500 ml of THF, and 56 ml (89 mmol) of a 15 percent solution of n-butyllithium in n-hexane are added at −70° C. After 2 h, 200 ml of 2 M hydrochloric acid are added, and the batch is allowed to thaw at room temp. and extracted three times with MTB ether. The combined org. phases are dried over sodium sulfate, the solvent is removed in vacuo, and the residue is taken up in 400 ml of toluene. After addition of 85 ml of 2 M sodium hydroxide solution, 15.5 ml of 30 percent hydrogen peroxide are added with vigorous stirring at such a rate that the temp. does not exceed 40° C. When the addition is complete, the batch is stirred for a further 30 min, added to 500 ml of water and acidified using 2 M hydrochloric acid. The aqueous phase is separated off and extracted three times with ethyl acetate. The combined org. phases are washed with dil. ammonium iron(II) sulfate soln. and water, dried over sodium sulfate and evaporated. Filtration of the crude product through silica gel with toluene/ethyl acetate (9:1) gives 7-bromo-9,9-dimethyl-9H-fluoren-2-ol as colourless solid.
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